Home > Products > Screening Compounds P857 > 2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-fluorophenyl)acetamide
2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-fluorophenyl)acetamide -

2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-fluorophenyl)acetamide

Catalog Number: EVT-12626747
CAS Number:
Molecular Formula: C11H9FN2O3S
Molecular Weight: 268.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-fluorophenyl)acetamide is a compound that belongs to the class of thiazolidinediones, which are known for their diverse biological activities. This compound features a thiazolidine ring, which is significant in medicinal chemistry due to its ability to interact with various biological targets. The presence of a fluorophenyl group enhances its pharmacological properties, making it a candidate for further research in drug development.

Source and Classification

Thiazolidinediones are sulfur-containing heterocycles that exhibit a range of biological activities, including antidiabetic and anticancer effects. The specific compound in question has been synthesized and characterized in various studies, highlighting its potential as a therapeutic agent in treating metabolic disorders and certain cancers .

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-fluorophenyl)acetamide typically involves the cyclocondensation of thiourea with chloroacetic acid to form thiazolidine-2,4-dione. This intermediate can then undergo further modifications:

  1. Formation of Thiazolidine Derivative: Thiourea reacts with chloroacetic acid under reflux conditions to yield thiazolidine-2,4-dione.
  2. Amide Formation: The thiazolidine derivative is then reacted with 4-fluorophenylacetic acid or its derivatives using coupling agents such as hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) to form the target compound .
  3. Purification: The crude product is purified through crystallization techniques using solvents like methanol and water or DMF-ethanol mixtures .
Molecular Structure Analysis

Structure and Data

The molecular formula for 2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-fluorophenyl)acetamide is C12_{12}H10_{10}F1_{1}N1_{1}O3_{3}S1_{1}. The structure includes:

  • A thiazolidine ring with two keto groups (dioxo).
  • An acetamide functional group attached to the nitrogen of the thiazolidine.
  • A para-fluorophenyl substituent which may enhance lipophilicity and biological activity.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry are typically employed to confirm the structure and purity of the synthesized compound .

Chemical Reactions Analysis

Reactions and Technical Details

The compound can participate in various chemical reactions typical for thiazolidinediones:

  1. Nucleophilic Substitution: The nitrogen atom can engage in nucleophilic attacks on electrophiles due to its lone pair.
  2. Condensation Reactions: The carbonyl groups can react with alcohols or amines to form esters or amides.
  3. Redox Reactions: The dioxo functionality may undergo reduction under specific conditions, potentially altering its biological activity .
Mechanism of Action

Process and Data

The mechanism of action for 2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-fluorophenyl)acetamide primarily involves interactions with key enzymes or receptors involved in metabolic pathways. Studies suggest that thiazolidinediones can activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and lipid homeostasis .

In silico docking studies have indicated that this compound may exhibit significant binding affinity towards targets such as vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor tyrosine kinase (EGFR-TK), suggesting potential applications in cancer therapy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-fluorophenyl)acetamide include:

  • Melting Point: Typically reported around 275–277 °C.
  • Solubility: Soluble in polar solvents like DMSO and methanol; limited solubility in non-polar solvents.

Chemical properties include stability under normal conditions but may be sensitive to strong acids or bases due to the presence of functional groups that can undergo hydrolysis or protonation .

Applications

Scientific Uses

This compound holds promise for various scientific applications:

  1. Antidiabetic Agents: Due to its structural similarity to known antidiabetic drugs, it may help regulate blood sugar levels by enhancing insulin sensitivity.
  2. Anticancer Research: Its ability to inhibit key signaling pathways makes it a candidate for developing novel anticancer therapies.
  3. Biochemical Probes: The unique structure allows it to serve as a probe in studying metabolic pathways involving PPARs or other related receptors .
Introduction to EGFR-Targeted Therapeutics & Novel Chemical Scaffolds

Epidermal Growth Factor Receptor (EGFR) as an Oncotherapeutic Target: Limitations of Current Inhibitors

EGFR tyrosine kinase inhibitors (TKIs) revolutionized non-small cell lung cancer (NSCLC) treatment by targeting activating mutations like exon 19 deletions and L858R. Despite initial efficacy, limitations persist:

  • Rapid Acquired Resistance: First-generation TKIs (gefitinib, erlotinib) face T790M gatekeeper mutations in >50% of cases, reducing ATP-binding affinity [1] [7]. Second-generation inhibitors (afatinib) show broader mutation coverage but dose-limiting toxicities (e.g., grade ≥3 rash/diarrhea) [9]. Third-generation agents (osimertinib) target T790M but succumb to C797S mutations and MET/HER2 amplifications [1] [9].
  • Brain Metastasis Challenges: Variable blood-brain barrier penetration limits CNS efficacy. While osimertinib achieves therapeutic concentrations, resistance emerges in 40% of patients within 18 months [7] [9].
  • Mutation Heterogeneity: Exon 20 insertions and uncommon mutations (G719X, S768I) exhibit intrinsic resistance to most TKIs. Dacomitinib shows activity in major uncommon mutations but with toxicity concerns [9].

Table 1: Clinical Limitations of EGFR-TKI Generations

GenerationAgentsMedian PFS (Months)Primary Resistance Mechanisms
FirstGefitinib, Erlotinib10.2 (FLAURA trial)T790M (50-60%), MET amp (5-22%)
SecondAfatinib, Dacomitinib11.0 (LUX-Lung 7)T790M (73%), HER2 amp (12%)
ThirdOsimertinib18.9 (FLAURA)C797S (15-40%), MET amp (7-15%)

Data compiled from [1] [7] [9]

Rationale for Targeting Prone Tetrameric EGFR Configurations

Current TKIs primarily inhibit monomeric/dimeric EGFR forms, but tetrameric configurations drive constitutive signaling and therapeutic evasion:

  • Structural Biology Insights: Activated EGFR forms asymmetric dimers that further oligomerize into tetramers. These assemblies exhibit hyperphosphorylation and reduced affinity for ATP-competitive inhibitors due to allosteric stabilization [3].
  • Resistance Link: Tetramers promote phase separation and shield activating mutations (e.g., L858R/T790M/C797S) from inhibition. Osimertinib shows 100-fold reduced potency against C797S-containing tetramers versus dimers [6].
  • Therapeutic Opportunity: Compounds disrupting tetramer interfaces could overcome mutation-based resistance. Molecular dynamics simulations reveal "prone tetramers" expose cryptic pockets at extracellular-transmembrane junctions, enabling alternative targeting strategies [3].

Structural Novelty of 1,3-Thiazolidinedione-Based Acetamides in Targeted Drug Discovery

The hybrid scaffold of 2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-fluorophenyl)acetamide integrates pharmacophores with orthogonal bioactivities:

  • Thiazolidinedione (TZD) Core: Historically used in diabetes (e.g., pioglitazone), TZDs modulate PPAR-γ but also exhibit off-target kinase inhibition. Structural studies confirm the 2,4-dione moiety chelates catalytic Mg²⁺ in kinases, while C5 substituents influence hydrophobic pocket occupancy [10].
  • Acetamide Linker: Bridges TZD to aryl groups, conferring conformational flexibility. The carbonyl oxygen forms critical H-bonds with hinge residues (e.g., Met793 in EGFR), mimicking adenine interactions [8].
  • 4-Fluorophenyl "Cap": Fluorine’s electron-withdrawing properties enhance aryl ring π-stacking with Phe856/Lys745 in the EGFR active site. This group replaces traditional aniline quinazolines, reducing off-target binding [3] [8].

Table 2: Key Structural Features vs. Classical EGFR Inhibitors

PharmacophoreClassical TKIs (e.g., Erlotinib)Novel TZD-AcetamideFunctional Impact
Core ScaffoldQuinazoline/Quinoxaline1,3-Thiazolidine-2,4-dioneEnhanced metal coordination
Hinge BinderN1 of quinazolineAcetamide carbonylComparable bond distance (2.8Å)
Hydrophobic TailChloroaniline (erlotinib)4-FluorophenylImproved log P (predicted: 2.1 vs. 2.8)
WarheadNone (reversible)Michael acceptor potentialCovalent Cys797 targeting

Based on [3] [8] [10]

Compound Table

Properties

Product Name

2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-fluorophenyl)acetamide

IUPAC Name

2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-fluorophenyl)acetamide

Molecular Formula

C11H9FN2O3S

Molecular Weight

268.27 g/mol

InChI

InChI=1S/C11H9FN2O3S/c12-7-1-3-8(4-2-7)13-9(15)5-14-10(16)6-18-11(14)17/h1-4H,5-6H2,(H,13,15)

InChI Key

PQCFTKBHTOUFRI-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)S1)CC(=O)NC2=CC=C(C=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.